Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate
Overview
Description
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClN2O5 and its molecular weight is 260.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies in Organic Chemistry
Research on ortho-substituted diphenyl ethers, such as the related compound methyl 4-methoxy-3-nitrobenzoate, has revealed insights into molecular conformations. Studies have shown that these compounds principally adopt specific conformations like "H-inside" or "methoxy-inside," which are significant in understanding molecular interactions and stability (Chandler, Smith, & Moir, 1964).
Role in Synthesis Processes
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and its derivatives are utilized in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of specific benzoxazolone derivatives, which are essential for metabolic studies of certain pharmaceutical agents (Kato & Morie, 1996).
Chemical Solubility and Transfer Studies
Studies involving the solubility of various nitrobenzoic acid derivatives, including similar compounds to this compound, have been conducted to understand their behavior in different solvents. This research is crucial in the development of pharmaceuticals and chemical processing (Hart et al., 2015).
Development of Cytotoxic Agents
Certain derivatives of this compound have been explored for their cytotoxic properties. This research is instrumental in developing new chemotherapeutic agents and understanding how structural variations can impact biological activity (Elomri et al., 1999).
Fabrication of Dyes
This compound is involved in the synthesis of dyes. Research has shown that derivatives of this compound can be utilized to create acid dyes with applications in various industries, demonstrating the compound's versatility in applied chemistry (Kitajima, Kadoya, Maeda, & Oshima, 1970).
Properties
IUPAC Name |
methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKJDKMQBJBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477514 | |
Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457947-61-4 | |
Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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